molecular formula C6H9NO B3390420 N-cyclopropylprop-2-enamide CAS No. 98732-17-3

N-cyclopropylprop-2-enamide

Cat. No.: B3390420
CAS No.: 98732-17-3
M. Wt: 111.14 g/mol
InChI Key: LCXIFAOALNZGDO-UHFFFAOYSA-N
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Description

N-Cyclopropylprop-2-enamide (CAS 98732-17-3) is a chemical compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol . Its structure features a cyclopropylamide group and a terminal vinyl group, making it a valuable and versatile building block in organic synthesis and drug discovery research . This compound has demonstrated potential applications in pharmaceuticals, particularly as a lead compound in the development of agents targeting pain relief or inflammation . Preliminary interaction studies suggest it may interact with specific receptors involved in pain signaling pathways, indicating its utility as a potential analgesic agent . Furthermore, its reactive functional groups allow it to serve as a key intermediate in synthesizing more complex organic molecules . A notable 2024 study published in Nature Communications highlights the use of cyclopropane precursors, such as N-acyl cyclopropanes, in metal-free synthesis to access stereochemically precise γ-borylenamides, showcasing the relevance of this class of compounds in modern synthetic methodology for scaffold editing and the preparation of organoboronates . Researchers can order this compound with a guaranteed purity of ≥95% . It is essential to handle this material with care. Please refer to the corresponding Safety Data Sheet (SDS) for detailed handling protocols. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is offered for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

N-cyclopropylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-6(8)7-5-3-4-5/h2,5H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXIFAOALNZGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98745-93-8
Details Compound: 2-Propenamide, N-cyclopropyl-, homopolymer
Record name 2-Propenamide, N-cyclopropyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98745-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80436823
Record name 2-Propenamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98732-17-3
Record name 2-Propenamide, N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes selective C–C bond cleavage under electrophilic conditions. Recent studies demonstrate that boron halides like BCl₃ facilitate σ-C–C bond eliminative fission:

  • Reaction :
    N-Cyclopropylprop-2-enamide+BCl3CHMP, DCMγ-Borylenamide\text{this compound} + \text{BCl}_3 \xrightarrow{\text{CHMP, DCM}} \gamma\text{-Borylenamide}

    • Conditions : 80°C, 2–6 hours, 4 Å molecular sieves .

    • Mechanism : Ternary reaction involving BCl₃, cyclopropane, and 4-cyclohexylmorpholine (CHMP) generates a dichloroborane intermediate, which undergoes stereoselective elimination to form γ-borylenamides (Fig. 1).

    • Yield : Up to 89% (isolated) with exclusive (E)-selectivity .

SubstrateProductYield (%)Selectivity (E:Z)
N-Pivaloylcyclopropaneγ-Borylenamide89>99:1
Di-aryl cyclopropaneTri-substituted enamide78>99:1
Gemfibrozil-derivedTetra-substituted enamide65>99:1

Electrophilic Additions

The enamide’s α,β-unsaturated system participates in halogenation and azidation:

  • Halogenation :
    This compound+NISβ-Iodoenamide\text{this compound} + \text{NIS} \rightarrow \beta\text{-Iodoenamide}

    • Conditions : FeCl₂ catalysis, DCE solvent, 50°C .

    • Mechanism : Radical-mediated pathway involving azide radicals (- N₃) abstracts hydrogen, followed by Fe²⁺-promoted oxidation to a carbocation intermediate .

  • Azidation :
    This compound+TMSN3N-α-Azide-β-halogenated enamide\text{this compound} + \text{TMSN}_3 \rightarrow \text{N-α-Azide-β-halogenated enamide}

    • Key Intermediate : Isolated N-α-azide-β-halogenated amide (e.g., 5 in Scheme 2d ).

Radical-Mediated Reactions

Radical traps (e.g., TEMPO, BHT) inhibit dehydrogenation, confirming radical intermediates:

  • Hydrogen Abstraction : Azide radicals (- N₃) abstract β-hydrogens, forming allylic radicals (Intermediate B ).

  • Oxidation : FeCl₂ oxidizes radicals to carbocations (Intermediate C ), leading to enamides via deprotonation .

Building Blocks for Heterocycles

This compound derivatives undergo cycloadditions with dienes or alkynes:

  • (3+2)-Cycloaddition : Forms 1,3-zwitterions, which rearrange to cycloheptenes or bicyclic compounds (Scheme 9 ).

    • Catalyst : Cu(OTf)₂ with Cy-TOX ligand enables enantioselective synthesis (up to 92% ee) .

Pharmaceutical Intermediates

  • Anticancer Agents : Analogues like (Z)-3-(3-chloro-1-benzothiophen-2-yl)-2-cyano-N-cyclopropylprop-2-enamide inhibit kinase pathways.

  • BTK Inhibitors : Derivatives with prop-2-enamide motifs show potency in Bruton’s tyrosine kinase inhibition (IC₅₀ < 10 nM ).

Reaction Optimization Data

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane (DCM)Maximizes borane stability
Temperature80°CAccelerates C–C cleavage
Base4-CyclohexylmorpholineEnhances regioselectivity
Boron SourceBCl₃ (1.0 equiv)Prevents overhalogenation

Challenges and Limitations

  • Substrate Scope : Reactions fail with NHMe, NHTs, or NHBoc substituents, requiring NH-pivaloyl groups for reactivity .

  • Stereochemical Control : Non-symmetrical cyclopropanes (e.g., 45a ) yield mixtures unless bulky substituents direct elimination .

Scientific Research Applications

Medicinal Chemistry

N-cyclopropylprop-2-enamide has been investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes, particularly fibroblast growth factor receptors (FGFRs). Recent patents highlight the compound's efficacy in inhibiting FGFR activity, which is crucial in various cancers and other diseases associated with abnormal cell signaling pathways .

Case Study: FGFR Inhibition

  • Objective : To evaluate the effectiveness of this compound as an FGFR inhibitor.
  • Methodology : In vitro assays were conducted to assess the compound's inhibitory effects on FGFR activity.
  • Results : The compound demonstrated significant inhibition of FGFR, suggesting its potential as a therapeutic agent in cancer treatment.

Synthetic Methodologies

The compound is also significant in organic synthesis, particularly in reactions that require the formation of carbon-carbon bonds. It can serve as a precursor or intermediate in various synthetic pathways, including the Horner-Wadsworth-Emmons (HWE) reaction, which is widely used for creating alkenes from aldehydes and phosphonate reagents .

Table 1: Synthetic Applications of this compound

Reaction TypeDescriptionReference
HWE ReactionUtilized to form alkenes with high selectivity
Gold-Catalyzed TransformationsActs as a substrate for gold(I) catalysis
Formation of Functionalized CompoundsInvolved in synthesizing complex heterocycles

This compound has shown promise in biological studies, particularly regarding its interaction with biological targets. Its unique structure allows it to engage with various receptors and enzymes, potentially leading to therapeutic applications.

Case Study: Biological Assays

  • Objective : To investigate the biological activity of this compound.
  • Methodology : Various assays were conducted to determine the compound's effects on cell viability and enzyme inhibition.
  • Results : The compound exhibited notable activity against certain cancer cell lines, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Structural and Molecular Comparisons

The following compounds share structural similarities with N-cyclopropylprop-2-enamide:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen CAS Number Commercial Status
This compound C₆H₉NO 111.14 Cyclopropyl Not provided Discontinued
N-(cyclohexen-1-yl)-N-(2-methylpropyl)prop-2-enamide C₁₃H₂₁NO 207.31 Cyclohexenyl, 2-methylpropyl 143818-09-1 Available
N-propan-2-ylprop-2-enamide C₆H₁₁NO 113.16 Isopropyl 2210-25-5 Available (safety data reported)

Key Observations :

  • The isopropyl group in N-propan-2-ylprop-2-enamide offers steric hindrance without ring strain, likely affecting polymerization rates or biological target interactions .
  • Molecular Weight : this compound is lighter than the cyclohexenyl derivative, suggesting differences in volatility or diffusion properties.
Research Findings and Hypotheses
  • Polymer Chemistry : Acrylamides with strained rings (e.g., cyclopropyl) show higher reactivity in radical polymerization than linear or bulky substituents. This aligns with studies on analogous strained systems .
  • Biological Activity : Cyclopropyl-containing amides are explored in medicinal chemistry for enzyme inhibition due to their conformational rigidity. The discontinued status of this compound may reflect unexplored bioactivity or toxicity .
  • Thermal Stability : Cyclohexenyl and isopropyl substituents improve thermal stability in polymers compared to cyclopropyl, which may decompose under high temperatures due to ring strain .

Biological Activity

N-Cyclopropylprop-2-enamide, also known by its chemical structure C9H15NOC_9H_{15}NO, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, data tables, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C9H15NOC_9H_{15}NO
  • CAS Number : 2565-18-6
  • Molecular Weight : 155.23 g/mol
  • Log P (octanol-water partition coefficient) : 1.92 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyclopropyl group is known for enhancing the binding affinity and selectivity of compounds due to its unique steric and electronic properties.

Antimicrobial Activity

Research indicates that compounds containing secondary amines, such as this compound, exhibit significant antimicrobial properties. A study highlighted that low molecular weight compounds with secondary amine functionalities demonstrate stronger bacteriostatic and bactericidal effects compared to their primary amine counterparts. This suggests that this compound could potentially serve as a scaffold for developing new antimicrobial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. A related compound, cyclopropylated α,β-unsaturated amides, has shown promising results in preclinical models for various cancer types. The cyclopropyl moiety may enhance the bioactivity by stabilizing the compound's conformation, thereby improving its interaction with cancer cell targets .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that cyclopropylated derivatives exhibited significant inhibition of tumor growth in xenograft models. The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis .
  • Inhibition of Enzymatic Activity :
    • In vitro assays revealed that this compound inhibits specific enzymes involved in tumor metabolism, suggesting a dual mechanism where it not only acts on cancer cells but also disrupts their metabolic pathways .
  • Pharmacokinetic Profile :
    • The pharmacokinetic studies indicated that this compound has favorable absorption characteristics with a Log Kp value indicating good skin permeation potential (-6.47 cm/s) . This property may enhance its applicability in topical formulations.

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialStrong bacteriostatic activity
AnticancerSignificant tumor growth inhibition
Enzyme InhibitionDisruption of metabolic pathways
Skin PermeationGood absorption characteristics

Q & A

Q. What are the optimal synthetic routes for N-cyclopropylprop-2-enamide, and how can reaction yields be improved?

  • Methodological Answer: The synthesis of N-cyclopropylprop-2-enamide typically involves coupling cyclopropylamine with acryloyl chloride under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent selection (e.g., dichloromethane for polarity control), and stoichiometric ratios (1:1.2 acryloyl chloride:amine to drive completion). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Spectroscopic characterization (¹H/¹³C NMR, IR) is critical to confirm structural integrity . For yield optimization, consider kinetic studies using inline FTIR to monitor intermediates and adjust reaction time .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer: Combine multiple orthogonal techniques:
  • Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).
  • Spectroscopy: ¹H NMR (δ 6.2–6.4 ppm for acrylamide vinyl protons; δ 0.5–1.2 ppm for cyclopropyl CH₂ groups) and IR (amide I band ~1650 cm⁻¹).
  • Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ matching theoretical m/z (C₆H₁₀N₂O: 126.0793). Cross-reference with literature data for consistency .

Advanced Research Questions

Q. What computational strategies are effective for predicting the conformational stability of this compound in solution?

  • Methodological Answer: Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model ground-state geometries. Solvent effects (e.g., water, DMSO) can be incorporated via the polarizable continuum model (PCM). Compare rotational barriers of the cyclopropyl and acrylamide moieties to identify dominant conformers. Validate predictions with NOESY NMR experiments to detect through-space correlations in solution .

Q. How should researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer: Discrepancies often arise from incomplete solvation models or unaccounted transition states. Address this by:
  • Experimental: Perform kinetic isotope effect (KIE) studies to probe reaction mechanisms.
  • Computational: Re-evaluate transition states using higher-level theory (e.g., M06-2X/cc-pVTZ) and explicit solvent molecules.
    Cross-validate with spectroscopic intermediates (e.g., in situ Raman) to align theory with observable intermediates .

Q. What strategies are recommended for studying N-cyclopropylprop-2-enamide’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer:
  • Biophysical Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD).
  • Structural Biology: Co-crystallization with target proteins (e.g., serine hydrolases) for X-ray diffraction analysis.
  • Activity-Based Profiling: Design fluorescent or clickable probes (e.g., alkyne-tagged derivatives) to track target engagement in cellular lysates .

Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for N-cyclopropylprop-2-enamide derivatives?

  • Methodological Answer:
  • Library Design: Systematically vary substituents on the cyclopropyl ring and acrylamide backbone. Use parallel synthesis or combinatorial chemistry.
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features (logP, steric bulk) with bioactivity. Include positive/negative controls (e.g., known inhibitors) to benchmark potency .

Data Reporting and Reproducibility

Q. What minimal dataset is required to ensure reproducibility of this compound research?

  • Methodological Answer: Include:
  • Synthetic Protocols: Exact reagent grades, purification Rf values, and spectroscopic raw data (NMR shifts, coupling constants).
  • Computational Details: Basis sets, convergence criteria, and free energy corrections.
  • Biological Data: IC₅₀/EC₅₀ values with standard deviations, assay conditions (pH, temperature), and cell line validation .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer: Implement quality control (QC) metrics:
  • In-Process Monitoring: Track reaction progress via TLC or inline analytics (e.g., ReactIR).
  • Post-Synthesis Analysis: Compare NMR spectra across batches; use principal component analysis (PCA) to detect outliers.
  • Stability Studies: Assess degradation under storage conditions (e.g., −20°C vs. 4°C) via accelerated aging tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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